1-Bromo-2-allyloxy-4-fluorobenzene
Overview
Description
1-Bromo-2-allyloxy-4-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic ethers It is characterized by the presence of a bromine atom, an allyloxy group, and a fluorine atom attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2-allyloxy-4-fluorobenzene can be synthesized through several methods. One common approach involves the reaction of 1-bromo-2-fluorobenzene with allyl alcohol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-allyloxy-4-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as alkoxides or amines, under appropriate conditions.
Oxidation Reactions: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine or fluorine atoms.
Common Reagents and Conditions
Substitution Reactions: Sodium alkoxides in the presence of copper(I) bromide in N-methyl-2-pyrrolidone (NMP) are commonly used.
Oxidation Reactions: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction Reactions: Lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed for reduction.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids.
Reduction Reactions: Products include dehalogenated or defluorinated benzene derivatives.
Scientific Research Applications
1-Bromo-2-allyloxy-4-fluorobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Bromo-2-allyloxy-4-fluorobenzene involves its interaction with various molecular targets. The allyloxy group can participate in nucleophilic substitution reactions, while the bromine and fluorine atoms can influence the compound’s reactivity and stability. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function .
Comparison with Similar Compounds
1-Bromo-2-allyloxy-4-fluorobenzene can be compared with other halogenated aromatic ethers, such as:
1-Bromo-4-fluorobenzene: Lacks the allyloxy group, making it less reactive in certain substitution reactions.
1-Fluoro-2-bromobenzene: Similar structure but without the allyloxy group, leading to different reactivity and applications.
2-Allyloxy-1-bromo-4-fluorobenzene: Positional isomer with similar reactivity but different physical properties.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
Properties
IUPAC Name |
1-bromo-4-fluoro-2-prop-2-enoxybenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO/c1-2-5-12-9-6-7(11)3-4-8(9)10/h2-4,6H,1,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFECTGRBQVWMEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C=CC(=C1)F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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